1,2-Dibromo-3-methylbutane

Description

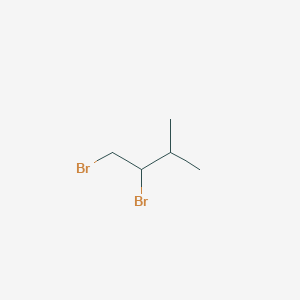

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVOFNNXLRFMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908107 | |

| Record name | 1,2-Dibromo-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10288-13-8 | |

| Record name | 1,2-Dibromo-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,2-Dibromo-3-methylbutane from 3-methylbut-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-dibromo-3-methylbutane from the precursor 3-methylbut-1-ene. The core of this transformation lies in the electrophilic addition of bromine across the double bond of the alkene. This document provides a comprehensive overview of the reaction mechanism, potential side reactions, a detailed experimental protocol, and key physical and spectroscopic data of the final product.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic addition of molecular bromine (Br₂) to 3-methylbut-1-ene. The reaction proceeds via a well-established mechanism involving the formation of a cyclic bromonium ion intermediate.

The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule, which in turn displaces a bromide ion. This results in the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion. The reaction concludes with the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion ring, leading to the opening of the ring and the formation of the vicinal dibromide. This backside attack results in the anti-addition of the two bromine atoms.

It is crucial to consider the potential for carbocation rearrangement in this specific reaction. The initial electrophilic attack on the double bond of 3-methylbut-1-ene could theoretically lead to the formation of a secondary carbocation. This secondary carbocation could then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. While the bridged bromonium ion mechanism is generally favored for bromination, reaction conditions can influence the potential for rearrangement pathways. However, for the direct synthesis of this compound, conditions are typically chosen to favor the direct addition pathway.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Starting Material | 3-methylbut-1-ene | C₅H₁₀ | 70.13 | 20 | 0.627 | 1.365 |

| Product | This compound | C₅H₁₀Br₂ | 229.94 | 177-189 | 1.663-1.6707 | 1.5069 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

3-methylbut-1-ene

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable inert solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The flask should be placed in an ice bath to maintain a low temperature.

-

Reactant Preparation: Dissolve 3-methylbut-1-ene in a suitable inert solvent, such as chloroform, in the round-bottom flask.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred solution of 3-methylbut-1-ene via the dropping funnel. The addition should be carried out at a temperature of -65 °C to minimize side reactions. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

-

Quenching: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at low temperature. Then, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Note: A high yield of up to 95% has been reported for this reaction when conducted under these conditions.

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic addition mechanism for the synthesis of this compound.

Caption: Electrophilic addition of bromine to 3-methylbut-1-ene.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

Caption: Step-by-step experimental workflow for the synthesis.

Spectroscopic Data (Predicted)

While experimental spectra are ideal for confirmation, the following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and can serve as a guide for product characterization.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~3.6 - 3.8 | Doublet of doublets | 2H | -CH₂Br |

| H-2 | ~4.0 - 4.2 | Multiplet | 1H | -CHBr- |

| H-3 | ~2.0 - 2.2 | Multiplet | 1H | -CH(CH₃)₂ |

| H-4, H-5 | ~1.0 - 1.2 | Doublet | 6H | -CH(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | ~35 - 40 | -CH₂Br |

| C-2 | ~55 - 60 | -CHBr- |

| C-3 | ~30 - 35 | -CH(CH₃)₂ |

| C-4, C-5 | ~20 - 25 | -CH(CH₃)₂ |

Disclaimer: The NMR data presented are predictions and should be confirmed with experimental data for definitive structural elucidation.

This technical guide provides a thorough foundation for the synthesis of this compound. For successful and safe execution, it is imperative that all procedures are conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

1,2-Dibromo-3-methylbutane IUPAC name and chemical structure.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural data of 1,2-Dibromo-3-methylbutane, tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

The compound with the systematic IUPAC name This compound is a vicinal dihalide. Its chemical structure features a butane (B89635) backbone with bromine atoms attached to the first and second carbon atoms and a methyl group on the third carbon.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, application in synthesis, and purification. Data is compiled from various chemical databases.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol [5] |

| CAS Number | 10288-13-8[4] |

| Appearance | Colorless liquid (presumed)[3] |

| Boiling Point | 189 °C (estimate)[3] |

| Melting Point | -28.63 °C (estimate)[3] |

| Density | 1.6707 g/cm³ (estimate) |

| Flash Point | 54.4 °C[3] |

| Vapor Pressure | 1.43 mmHg at 25 °C[3] |

| Refractive Index | 1.5069[3] |

| LogP (Octanol/Water Partition Coefficient) | 2.801 (calculated)[1] |

| SMILES | CC(C)C(Br)CBr |

| InChIKey | XCVOFNNXLRFMGX-UHFFFAOYSA-N[4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to the alkene, 3-methyl-1-butene (B165623). This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in the vicinal dibromide.

Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the bromination of alkenes.

Materials:

-

3-methyl-1-butene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: Prepare a solution of bromine in dichloromethane. Add the bromine solution dropwise to the stirred solution of the alkene at 0 °C. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint persistent orange color is observed.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the mixture becomes colorless.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted)

The proton NMR spectrum is expected to show complex splitting patterns due to the presence of a chiral center at C2 and diastereotopic protons. The predicted chemical shifts are:

-

-CH(Br)CH₂Br: A multiplet for the proton on C2.

-

-CH₂Br: Two diastereotopic protons on C1, appearing as a complex multiplet.

-

-CH(CH₃)₂: A multiplet for the proton on C3.

-

-(CH₃)₂: Two doublets for the diastereotopic methyl groups.

¹³C NMR (Predicted)

The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

Reactivity and Applications

This compound is a useful intermediate in organic synthesis. Its vicinal dibromide functionality allows for a variety of chemical transformations.

-

Elimination Reactions: Treatment with a strong base can induce dehydrobromination to form bromoalkenes and subsequently alkynes.

-

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles to introduce other functional groups.

-

Alkylation: It can serve as an alkylating agent in certain reactions.[3]

This compound is primarily used in research settings for studying reaction mechanisms and as a building block in the synthesis of more complex molecules.[3]

References

An In-depth Technical Guide to the Electrophilic Addition Mechanism for the Formation of 1,2-Dibromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the electrophilic addition of bromine to 3-methyl-1-butene (B165623), leading to the formation of 1,2-dibromo-3-methylbutane. It details the reaction mechanism, stereochemical outcomes, and provides a representative experimental protocol.

Introduction

The halogenation of alkenes is a fundamental reaction in organic synthesis, providing a versatile pathway to functionalized molecules that are key intermediates in the development of pharmaceuticals and other specialty chemicals. The addition of bromine across a carbon-carbon double bond proceeds via an electrophilic addition mechanism, yielding a vicinal dibromide. This guide focuses on the specific application of this reaction to 3-methyl-1-butene.

The Reaction: From 3-methyl-1-butene to this compound

The starting material for this synthesis is 3-methyl-1-butene, an asymmetrical alkene.[1] The reaction with molecular bromine (Br₂) in a suitable solvent, typically a polar aprotic one, breaks the π-bond of the alkene and forms two new carbon-bromine single bonds, resulting in the formation of this compound.[1]

The Electrophilic Addition Mechanism

The reaction proceeds through a well-established electrophilic addition mechanism. A key feature of the bromination of alkenes is the formation of a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the reaction.

Step 1: Electrophilic Attack and Formation of the Bromonium Ion

As the bromine molecule approaches the electron-rich π-bond of 3-methyl-1-butene, the Br-Br bond becomes polarized. The π-electrons of the alkene act as a nucleophile, attacking the electrophilic bromine atom. This leads to the formation of a three-membered ring intermediate known as a bromonium ion, with the simultaneous expulsion of a bromide ion (Br⁻).

Step 2: Nucleophilic Attack by the Bromide Ion

The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition of the two bromine atoms. This backside attack results in the opening of the bromonium ion ring and the formation of the final product, this compound.

It is crucial to note that unlike the addition of hydrogen halides (like HBr) to 3-methyl-1-butene, where carbocation rearrangements are observed, the bromination reaction does not typically involve such rearrangements.[2][3] The formation of the bridged bromonium ion intermediate prevents the formation of a discrete carbocation that could undergo a hydride shift.

Stereochemistry of the Reaction

The formation of the cyclic bromonium ion intermediate is central to the stereochemistry of the reaction. The subsequent backside attack by the bromide ion results in the anti-addition of the two bromine atoms across the double bond. This means that the two bromine atoms will be on opposite faces of the original double bond plane. For the reaction with 3-methyl-1-butene, this stereospecificity is a key mechanistic feature.

Quantitative Data

| Reactant | Product | Reagent | Conditions | Yield | Reference |

| 3,3-Dimethyl-1-butene | 1,2-Dibromo-3,3-dimethylbutane | Bromine | Neat (no solvent), Darkness, 0.1333 h | 94% | [Beilstein Journal of Organic Chemistry, 2009, 5, A75] |

This table presents data for a closely related substrate to provide an expected yield range.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a vicinal dibromide from an alkene, adapted for the preparation of this compound.

Materials:

-

3-methyl-1-butene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methyl-1-butene in dichloromethane. Cool the flask in an ice bath to 0°C.

-

Addition of Bromine: Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

-

Quenching the Reaction: Once the reaction is complete, add saturated sodium bicarbonate solution to quench any excess bromine.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams created using the DOT language illustrate the reaction mechanism and a general experimental workflow.

Caption: Electrophilic addition mechanism for the formation of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: 1,2-Dibromo-3-methylbutane (CAS 10288-13-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound with CAS number 10288-13-8, identified as 1,2-Dibromo-3-methylbutane. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The information compiled herein focuses on the chemical and physical properties, synthesis, and reactivity of this compound.

It is important to note that extensive literature searches have revealed a significant lack of data regarding the biological activity, mechanism of action, and specific toxicological profile of this compound. The primary application of this compound appears to be as a chemical intermediate in organic synthesis. Therefore, this guide will focus on its chemical characteristics and synthetic applications.

Chemical and Physical Properties

This compound is a halogenated alkane. Its core structure consists of a butane (B89635) chain with bromine atoms substituted at the first and second carbon positions and a methyl group at the third position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Butane, 1,2-dibromo-3-methyl- | [1] |

| Appearance | Data not available | |

| Boiling Point | 177 °C at 760 mmHg | [2] |

| Melting Point | -28.63 °C (estimate) | [2] |

| Density | 1.663 g/cm³ | [2] |

| Refractive Index | 1.5069 | [2] |

| Flash Point | 54.4 °C | [2] |

| Vapor Pressure | 1.43 mmHg at 25 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.80080 | [2] |

| SMILES | CC(C)C(CBr)Br | [1] |

| InChIKey | XCVOFNNXLRFMGX-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

This compound is typically synthesized via the electrophilic addition of bromine (Br₂) to 3-methyl-1-butene (B165623). This reaction proceeds through a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-methyl-1-butene and bromine.

Materials:

-

3-methyl-1-butene

-

Bromine (Br₂)

-

A suitable inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known amount of 3-methyl-1-butene in an inert solvent.

-

Cool the flask in an ice bath to control the reaction temperature, as the bromination of alkenes is an exothermic process.

-

Slowly add a stoichiometric equivalent of bromine, dissolved in the same inert solvent, to the stirred solution of the alkene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

After the addition is complete, allow the reaction mixture to stir for an additional period at room temperature to ensure the reaction goes to completion.

-

Quench any unreacted bromine by washing the reaction mixture with a dilute aqueous solution of sodium thiosulfate. The reddish-brown color will disappear completely.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by distillation if necessary.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Reactivity

As a vicinal dibromide, this compound can undergo various chemical transformations, making it a useful intermediate in organic synthesis. Key reactions include:

-

Elimination Reactions: Treatment with a strong base can lead to the formation of alkenes or alkynes through dehydrobromination.

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce different functional groups.

Biological Activity and Mechanism of Action

Despite a thorough review of scientific literature, no significant data was found regarding the biological activity, pharmacological effects, or mechanism of action of this compound. There is no information to suggest that this compound has been investigated as a potential therapeutic agent or that it targets any specific biological pathways. The primary focus of research on this compound has been its application in chemical synthesis.

Mandatory Visualizations

Given the absence of known biological signaling pathways for this compound, the following diagrams illustrate its synthesis workflow and the logical relationship in its formation mechanism.

Caption: Synthesis workflow for this compound.

Caption: Reaction mechanism for the formation of this compound.

Conclusion

This compound (CAS 10288-13-8) is a vicinal dibromide with well-characterized chemical and physical properties. Its primary role in the scientific landscape is that of a reagent and intermediate in organic synthesis, most notably produced by the electrophilic addition of bromine to 3-methyl-1-butene. For professionals in drug development and biomedical research, the critical takeaway is the current absence of documented biological activity or toxicological data for this specific compound. Any consideration of this molecule in a biological context would require foundational in vitro and in vivo studies to be conducted.

References

Stereoisomers of 1,2-Dibromo-3-methylbutane, such as (2S)-1,2-dibromo-3-methylbutane.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-3-methylbutane is a halogenated alkane that, due to its chiral nature, exists as a set of stereoisomers. The presence of two chiral centers in its structure gives rise to four distinct stereoisomers. Understanding the synthesis, properties, and analytical separation of these individual isomers is crucial for their application in various fields, particularly in stereoselective synthesis and as chiral building blocks in drug discovery. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their formation, characterization, and relevant experimental protocols.

Stereochemistry and Synthesis

The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to 3-methyl-1-butene (B165623).[1] This reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond. This stereospecificity is key to determining the stereochemical outcome of the reaction.

The starting material, 3-methyl-1-butene, is prochiral. The attack of bromine can occur from either face of the double bond, leading to the formation of two enantiomeric bromonium ion intermediates. Subsequent backside attack by the bromide ion at the two carbons of the bromonium ion ring results in the formation of two pairs of enantiomers, totaling four stereoisomers.

The four stereoisomers of this compound are:

-

(2R,3S)-1,2-dibromo-3-methylbutane

-

(2S,3R)-1,2-dibromo-3-methylbutane

-

(2R,3R)-1,2-dibromo-3-methylbutane

-

(2S,3S)-1,2-dibromo-3-methylbutane

The (2R,3S) and (2S,3R) isomers are one pair of enantiomers, while the (2R,3R) and (2S,3S) isomers constitute the other pair. These two pairs of enantiomers are diastereomers of each other.

Physicochemical Properties

While data for the mixture of isomers is available, specific physical properties for each individual stereoisomer are not extensively documented in publicly available literature. The following table summarizes the known properties for this compound.

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂[2] |

| Molecular Weight | 229.94 g/mol [3] |

| Boiling Point | 177 °C at 760 mmHg[4] |

| Density | 1.663 g/cm³[4] |

| Refractive Index | 1.5069[4] |

| LogP | 2.80080[4] |

| CAS Number | 10288-13-8[3][5] |

Note: These values represent the properties of the isomeric mixture. Diastereomers are expected to have different physical properties, such as boiling points and densities, while enantiomers have identical physical properties except for their interaction with plane-polarized light (specific rotation).

Experimental Protocols

Synthesis of this compound

Materials:

-

3-methyl-1-butene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate (B1220275) solution (aqueous, saturated)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butene in dichloromethane and cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a mixture of stereoisomers.

Characterization and Separation of Stereoisomers

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for separating and identifying the components of a mixture. For halogenated alkanes, a non-polar capillary column is typically used.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5 or equivalent)

-

Helium as carrier gas

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound mixture in a volatile organic solvent like hexane (B92381) or dichloromethane (approximately 10 µg/mL).[6]

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Program: A temperature program is used to separate the isomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.[7]

-

Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[7] The mass range is scanned to detect the molecular ion and characteristic fragment ions of this compound.

-

Data Analysis: The retention times of the separated isomers are used for identification (if standards are available), and the mass spectra are used to confirm the molecular weight and fragmentation pattern.

2. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

To separate the enantiomeric pairs, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation:

-

High-performance liquid chromatograph

-

Chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

-

UV detector

General Chiral HPLC Protocol:

-

Column Selection: The choice of the chiral stationary phase is critical and often requires screening of different columns. Polysaccharide-based CSPs are a good starting point for halogenated compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: A UV detector is commonly used, with the wavelength set to a value where the compound absorbs (e.g., around 210 nm).

-

Sample Injection: A small volume of the sample solution is injected onto the column.

-

Data Analysis: The chromatogram will show separate peaks for each enantiomer, allowing for their quantification and the determination of enantiomeric excess (ee).

Visualizations

Reaction Mechanism: Electrophilic Addition of Bromine to 3-methyl-1-butene

Caption: Electrophilic addition of bromine to 3-methyl-1-butene.

Experimental Workflow: Synthesis and Analysis of this compound Stereoisomers

Caption: Workflow for synthesis and analysis of stereoisomers.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Methylbut-1-ene with Bromine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction mechanism of 3-methylbut-1-ene with bromine. The document details the underlying principles of the electrophilic addition, the potential for carbocation rearrangements, and the stereochemical outcomes. It also includes representative experimental protocols and a summary of spectroscopic data for the resulting products.

Core Reaction Mechanism: Electrophilic Addition and Rearrangement

The reaction of 3-methylbut-1-ene with bromine (Br₂) proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene acts as a nucleophile, attacking the bromine molecule. This initial interaction leads to the formation of a cyclic bromonium ion intermediate.

A key feature of this specific reaction is the potential for a carbocation rearrangement. The initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement significantly influences the final product distribution.

The overall reaction can be summarized as follows:

3-Methylbut-1-ene + Bromine → 1,2-dibromo-3-methylbutane + 2,3-dibromo-2-methylbutane (B1619756)

The formation of these two products is a direct consequence of the competing reaction pathways available to the intermediate species.

Pathway A: Direct Attack on the Bromonium Ion (Non-rearranged Product)

In this pathway, the bromide ion (Br⁻) attacks one of the carbons of the cyclic bromonium ion in an Sₙ2-like fashion. This backside attack leads to the opening of the three-membered ring and results in the anti-addition of the two bromine atoms. The product of this pathway is This compound .

Pathway B: Hydride Shift and Formation of a Tertiary Carbocation (Rearranged Product)

Concurrent with the formation of the bromonium ion, there is the possibility of a 1,2-hydride shift. The hydrogen atom on the third carbon migrates with its electron pair to the adjacent carbon, which bears a partial positive charge. This rearrangement results in the formation of a more stable tertiary carbocation. Subsequent attack by the bromide ion on this tertiary carbocation yields the rearranged product, 2,3-dibromo-2-methylbutane . Due to the greater stability of the tertiary carbocation, the rearranged product is expected to be the major product of this reaction.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the reaction mechanism.

Caption: Electrophilic addition of bromine to 3-methylbut-1-ene forming the bromonium ion intermediate and the subsequent non-rearranged product.

Caption: Hydride shift from the initial secondary carbocation to a more stable tertiary carbocation, leading to the rearranged product.

Data Presentation: Spectroscopic Data of Products

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |

| This compound | C₅H₁₀Br₂ | 229.94 | Multiplet for CH(Br), Doublet of doublets for CH₂Br, Multiplet for CH(CH₃)₂, Doublets for the two diastereotopic CH₃ groups. | Signals for CH(Br), CH₂Br, CH(CH₃)₂, and the two CH₃ groups. |

| 2,3-dibromo-2-methylbutane | C₅H₁₀Br₂ | 229.94 | Singlet for the CH₃ group on the quaternary carbon, Doublet for the (CH₃)₂ group, Quartet for the CH(Br) proton. | Signals for the two quaternary carbons bearing bromine and methyl groups, the CH(Br) carbon, and the three methyl carbons. |

Experimental Protocols

The following is a representative experimental protocol for the bromination of an alkene, which can be adapted for 3-methylbut-1-ene.

Materials:

-

3-methylbut-1-ene

-

Bromine (or a solution of bromine in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylbut-1-ene in an inert solvent.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the stirred alkene solution via the dropping funnel. The addition should be dropwise to control the reaction temperature.

-

Continue stirring the reaction mixture in the ice bath for a specified period after the addition is complete. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product mixture.

-

The product mixture can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution and confirm the structures.

Conclusion

The reaction of 3-methylbut-1-ene with bromine is a classic example of electrophilic addition to an alkene with the added complexity of a competing carbocation rearrangement. The formation of both this compound and 2,3-dibromo-2-methylbutane highlights the subtle energetic balance between direct nucleophilic attack and the drive to form a more stable carbocation intermediate. For drug development professionals and researchers, understanding these mechanistic nuances is critical for predicting and controlling the outcomes of halogenation reactions in more complex molecular scaffolds. Further quantitative studies are warranted to precisely determine the product ratios under various reaction conditions.

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,2-Dibromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 1,2-Dibromo-3-methylbutane (CAS No. 10288-13-8). It covers its chemical structure, physical characteristics, synthesis, and reactivity. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a vicinal dibromide, a class of halogenated hydrocarbons with two bromine atoms on adjacent carbon atoms. Its branched alkyl structure influences its physical and chemical behavior.

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10288-13-8[1] |

| Molecular Formula | C₅H₁₀Br₂[2] |

| Molecular Weight | 229.94 g/mol [3][4] |

| Canonical SMILES | CC(C)C(CBr)Br[2] |

| InChI | InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3[2] |

| InChIKey | XCVOFNNXLRFMGX-UHFFFAOYSA-N[2] |

Physical Properties

Quantitative data for some of the physical properties of this compound are available, though some are estimates.

| Property | Value | Source |

| Boiling Point | 189°C (estimate) | [1] |

| Melting Point | -28.63°C (estimate) | [1] |

| Density | 1.6707 g/cm³ | [1] |

| Vapor Pressure | 1.43 mmHg at 25°C | [1] |

| Refractive Index | 1.5069 | [1] |

| Flash Point | 54.4°C | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 3-methyl-1-butene (B165623).[5][6]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

General Procedure:

-

Dissolution of Alkene: 3-methyl-1-butene is dissolved in a suitable inert solvent, such as a polar aprotic solvent.[5]

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the alkene solution, typically at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The disappearance of the characteristic reddish-brown color of bromine indicates the completion of the reaction.

-

Work-up: The reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by fractional distillation, to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. While predicted spectra are available, they are not a substitute for experimental data for rigorous characterization.

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook.[7] The fragmentation pattern would be expected to show the loss of bromine atoms and alkyl fragments. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for M and M+2 peaks for fragments with one bromine, and a 1:2:1 ratio for M, M+2, and M+4 for fragments with two bromines).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched resources. The spectrum would be expected to show characteristic C-H stretching and bending vibrations for the alkyl group and C-Br stretching vibrations.

Reactivity and Potential Applications

As a vicinal dibromide, this compound is a versatile intermediate in organic synthesis.[5] Its reactivity is primarily centered around the two carbon-bromine bonds.

Dehydrobromination

This compound can undergo double dehydrobromination in the presence of a strong base to form alkynes. This reaction is a common method for the synthesis of carbon-carbon triple bonds.

Caption: Dehydrobromination of this compound.

Grignard Reagent Formation

The formation of a Grignard reagent from a vicinal dibromide like this compound is complex. The reaction with magnesium can lead to the formation of an alkene through an elimination reaction, rather than the desired di-Grignard reagent. The use of 1,2-dibromoalkanes as initiators for Grignard reactions is known, where they react with magnesium to form ethylene (B1197577) gas and magnesium bromide, which helps to activate the magnesium surface.

Applications in Drug Development

As a bifunctional alkylating agent, this compound can be a useful building block for the synthesis of more complex molecules, including pharmaceutical intermediates. The introduction of the 3-methylbutyl group with two reactive handles allows for the construction of diverse molecular scaffolds.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Hazards: Brominated organic compounds are often toxic and can be irritating to the skin, eyes, and respiratory system. They may also be harmful to the environment.

Disclaimer: This information is for guidance only and is not a substitute for a formal safety assessment. Always consult a comprehensive and current Safety Data Sheet before handling this chemical.

References

- 1. Cas 10288-13-8,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H10Br2 | CID 139124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-1,2-dibromo-3-methylbutane | C5H10Br2 | CID 92179332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. thestudentroom.co.uk [thestudentroom.co.uk]

- 7. Butane, 1,2-dibromo-3-methyl- [webbook.nist.gov]

An In-depth Technical Guide on Halogenated Hydrocarbons

This guide provides a comprehensive overview of halogenated hydrocarbons, tailored for researchers, scientists, and drug development professionals. It covers their fundamental chemistry, applications in medicinal chemistry, and key experimental protocols.

Introduction to Halogenated Hydrocarbons

Halogenated hydrocarbons, also known as organohalides, are organic compounds containing at least one carbon-halogen bond (C-X, where X is Fluorine, Chlorine, Bromine, or Iodine).[1] This substitution of a hydrogen atom with a halogen imparts unique physicochemical properties compared to their parent hydrocarbons, influencing their polarity, reactivity, boiling points, and density. These compounds are classified based on the nature of the hydrocarbon framework (alkyl, aryl, vinyl, etc.) and the number of halogen atoms.[2][3]

The properties of halogenated hydrocarbons are dictated by the electronegativity and size of the halogen atom. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which in turn affects the reactivity of the compound, with iodoalkanes being the most reactive and fluoroalkanes the least.[4] Generally, with an increase in the number of halogen atoms, there is a corresponding increase in the boiling point and density of the compound.[5]

Figure 1: Classification of Halogenated Hydrocarbons.

Synthesis and Reactions

Halogenated hydrocarbons can be synthesized through a variety of methods, including:

-

Free-radical halogenation of alkanes: Direct reaction with Cl2 or Br2 under UV light.[1]

-

Electrophilic addition to alkenes and alkynes: Addition of hydrogen halides (HX) or halogens (X2).[1]

-

From alcohols: Using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).[1]

-

Halogen exchange reactions: Converting one organohalide to another.[1]

They undergo several key reactions that are fundamental in organic synthesis:

-

Nucleophilic Substitution (SN1 and SN2): The halogen acts as a good leaving group, replaced by a nucleophile.[1][6] This is a cornerstone for creating diverse functional groups.[6]

-

Elimination Reactions (E1 and E2): Removal of the halogen and an adjacent hydrogen to form an alkene.[1]

-

Formation of Grignard Reagents: Reaction with magnesium metal to form highly useful organometallic compounds.[1][7]

Role in Drug Development and Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a critical strategy in medicinal chemistry.[8][9][10] Halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties in several ways:

-

Improved Metabolic Stability: Introducing halogens, particularly fluorine, at metabolically vulnerable positions can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: Halogens can participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic Lewis acid, interacting with electron-rich pockets in a protein's binding site.[9][11][12] This can significantly contribute to the stability of the ligand-target complex.[9][10]

-

Increased Membrane Permeability: The lipophilicity introduced by halogens can improve a drug's ability to cross cell membranes, which can enhance oral absorption.[12]

| Property | Effect of Halogenation | Rationale |

| Metabolic Stability | Often Increased | Blocks sites of enzymatic oxidation (e.g., by CYP450 enzymes). |

| Binding Affinity | Can be Increased | Participation in halogen bonds with protein residues.[11][12] |

| Lipophilicity (LogP) | Generally Increased | Halogens are more lipophilic than hydrogen, affecting solubility and permeability. |

| Acidity/Basicity (pKa) | Can be Modified | The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups. |

Table 1: Effects of Halogenation on Drug Properties.

Toxicological Profile and Aryl Hydrocarbon Receptor (AhR) Pathway

While beneficial in drug design, some halogenated hydrocarbons, particularly polyhalogenated aromatic compounds like dioxins and polychlorinated biphenyls (PCBs), are known for their toxicity. Many of these toxic effects are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[13][14][15]

The canonical AhR signaling pathway is as follows:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like Hsp90.[14][16] A lipophilic halogenated hydrocarbon ligand enters the cell and binds to AhR.[13]

-

Nuclear Translocation: Ligand binding causes a conformational change, exposing a nuclear localization sequence. The AhR-ligand complex then translocates into the nucleus.[13][14]

-

Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[13][14]

-

Gene Transcription: This AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[16][17] This initiates the transcription of genes, including those for metabolic enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1), which can lead to metabolic activation of other compounds and downstream toxic effects.[15][16]

Figure 2: Simplified AhR Signaling Pathway.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of volatile and semi-volatile halogenated hydrocarbons.[18]

Objective: To identify and quantify a halogenated compound in a sample matrix.

Methodology:

-

Sample Preparation:

-

For water samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the analytes into an organic solvent (e.g., methyl tert-butyl ether - MTBE).[18][19]

-

For biological matrices, protein precipitation followed by LLE is common.

-

Prepare a calibration curve using standards of the target analyte at known concentrations (e.g., 0.1 µg/L to 10 µg/L).[19]

-

-

GC Separation:

-

Injection: Inject 1-2 µL of the prepared sample into the GC inlet in splitless mode to maximize sensitivity.[18]

-

Column: Use a capillary column appropriate for halogenated compounds (e.g., Rxi-5ms).

-

Oven Program: Start at a low temperature (e.g., 30-40°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to separate compounds based on their boiling points and column interactions.[20]

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[21]

-

Analysis Mode: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring 2-3 characteristic ions for the target compound.[19] For unknown identification, operate in full scan mode.

-

Identification: Confirm the compound's identity by matching its retention time and mass spectrum (and ion ratios in SIM mode) with that of a pure standard.[19][21]

-

-

Quantification: Calculate the concentration of the analyte in the original sample by comparing its peak area to the calibration curve.

This assay is crucial in early drug discovery to estimate the intrinsic clearance of a compound.[22][23]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a halogenated drug candidate.

Methodology:

-

Test System Preparation:

-

Use liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism).[][25]

-

Thaw cryopreserved microsomes or hepatocytes on ice and dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in a suitable buffer.

-

-

Incubation:

-

Pre-warm the test system at 37°C for 5-10 minutes.

-

For microsomes, prepare a cofactor solution containing NADPH (for CYP450-mediated reactions).[25]

-

Initiate the reaction by adding the test compound (typically at a low concentration, e.g., 1 µM) to the pre-warmed test system/cofactor mix.[25]

-

Incubate at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[25]

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

-

Analysis:

-

Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint).

-

Figure 3: Experimental Workflow for Metabolic Stability.

References

- 1. fiveable.me [fiveable.me]

- 2. Halogenated Hydrocarbons → Term [climate.sustainability-directory.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Halogenated hydrocarbons - PCC Group Product Portal [products.pcc.eu]

- 6. Organohalides Substitution and Elimination Reactions: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 7. Organohalogen compound - Reactions, Synthesis, Uses | Britannica [britannica.com]

- 8. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]

- 9. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 20. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 21. memphis.edu [memphis.edu]

- 22. researchgate.net [researchgate.net]

- 23. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. youtube.com [youtube.com]

Formation of Vicinal Dibromides from Alkene Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of vicinal dibromides through the electrophilic addition of bromine to alkenes. It covers the core reaction mechanism, stereochemical outcomes, various brominating agents, and detailed experimental protocols. The application of this reaction is critical in synthetic organic chemistry, serving as a foundational step for creating diverse molecular architectures relevant to drug discovery and development.

Core Concepts: The Electrophilic Addition of Bromine

The bromination of an alkene is a classic example of an electrophilic addition reaction. The electron-rich carbon-carbon double bond (π-bond) of the alkene acts as a nucleophile, attacking an electrophilic bromine source.[1] This reaction is highly efficient and stereospecific, making it a reliable tool for synthetic chemists.

Reaction Mechanism

The generally accepted mechanism proceeds through a cyclic bromonium ion intermediate, which accounts for the observed stereochemistry of the products.[2][3]

-

Polarization and Electrophilic Attack : As a nonpolar bromine molecule (Br₂) approaches the nucleophilic π-bond of the alkene, the bromine molecule becomes polarized, creating an induced dipole. The alkene's π-electrons attack the partially positive bromine atom, displacing a bromide ion (Br⁻).

-

Formation of a Cyclic Bromonium Ion : Instead of forming a discrete carbocation, the bromine atom uses one of its lone pairs to form a three-membered ring with the two carbon atoms of the original double bond. This intermediate is known as a cyclic bromonium ion.[2][4]

-

Nucleophilic Attack and Ring Opening : The displaced bromide ion (Br⁻) then acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite to the bulky bromonium ring, in a process analogous to an SN2 reaction. This "backside attack" is responsible for the characteristic anti-addition of the two bromine atoms.[3]

Stereospecificity of the Reaction

The formation of the cyclic bromonium ion intermediate dictates a specific stereochemical outcome. The reaction is stereospecific, meaning that different stereoisomers of the starting alkene will yield different stereoisomers of the product.

-

Anti-Addition : Due to the backside attack mechanism, the two bromine atoms always add to opposite faces of the original double bond. This is known as anti-addition.[3]

-

Bromination of trans-Alkenes : The anti-addition of bromine to a trans-alkene results in the formation of a meso compound, which has two stereogenic centers but is achiral due to an internal plane of symmetry.[5][6]

-

Bromination of cis-Alkenes : The anti-addition of bromine to a cis-alkene results in the formation of a racemic mixture of enantiomers ((R,R) and (S,S) products).[2][5]

Quantitative Data: Bromination of Stilbene Isomers

The bromination of cis- and trans-stilbene (1,2-diphenylethene) is a well-studied example that clearly demonstrates the stereospecificity of the reaction. The resulting diastereomers have significantly different physical properties, which allows for straightforward identification.

| Starting Alkene | Brominating Agent | Product | Melting Point (°C) | Reported Yield (%) |

| trans-Stilbene | Pyridinium (B92312) Tribromide | meso-1,2-dibromo-1,2-diphenylethane | 241–243[5] | 28.9[7] |

| trans-Stilbene | Br₂ in Dichloromethane | meso-1,2-dibromo-1,2-diphenylethane | 240.2–241.7[1] | 60.07[1] |

| trans-Stilbene | Br₂ in Diethyl Ether | meso-1,2-dibromo-1,2-diphenylethane | - | 77-81[8] |

| cis-Stilbene | Pyridinium Tribromide | (±)-1,2-dibromo-1,2-diphenylethane | 114[5] | 64[4] |

Spectroscopic Characterization: The products can be unambiguously identified using spectroscopic methods.

-

¹H NMR (CDCl₃) :

-

¹³C NMR (CDCl₃) :

-

Mass Spectrometry (EI+) : Both isomers show a characteristic molecular ion cluster for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) at m/z 338, 340, and 342 with an approximate intensity ratio of 1:2:1.[4][9]

Experimental Protocols

Molecular bromine (Br₂) is a hazardous, corrosive, and volatile liquid. Safer alternatives are often employed in the laboratory, such as pyridinium tribromide, a stable solid, or the in situ generation of bromine.

Protocol: Bromination of trans-Stilbene using Pyridinium Tribromide

This protocol is adapted from established laboratory procedures for the synthesis of meso-1,2-dibromo-1,2-diphenylethane.[5]

Materials:

-

trans-Stilbene (C₁₄H₁₂, MW: 180.25 g/mol )

-

Pyridinium tribromide (C₅H₅NHBr₃, MW: 319.86 g/mol )

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ethanol (B145695) (for recrystallization, optional)

Equipment:

-

18 x 150 mm test tube or small round-bottom flask

-

Water bath or heating mantle

-

Stirring rod or magnetic stirrer

-

Hirsch funnel and vacuum flask

-

Melting point apparatus

Procedure:

-

Reactant Setup : In a test tube, combine 0.4 g of trans-stilbene with 4 mL of glacial acetic acid. Heat the mixture gently in a water bath with stirring until the solid completely dissolves.[5]

-

Addition of Brominating Agent : Add 0.8 g of pyridinium tribromide to the warm solution. Wash down any solid adhering to the sides of the test tube with an additional 4 mL of glacial acetic acid.[5]

-

Reaction : Heat the reaction mixture in a boiling water bath for 10-15 minutes, stirring occasionally. The orange-yellow color of the pyridinium tribromide should fade as the reaction proceeds.[5]

-

Precipitation : Cool the reaction mixture to approximately 40-50°C in a water bath. Add 6 mL of deionized water to induce precipitation of the crude product.[5]

-

Isolation : Cool the mixture in an ice bath for 15 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Hirsch funnel.[5]

-

Washing : Wash the collected solid with cold deionized water to remove acetic acid and pyridinium salts. Allow the product to air dry.

-

Purification and Analysis : The crude product can be purified by recrystallization from ethanol if necessary. Determine the yield and confirm the product's identity by measuring its melting point.

Applications in Drug Development and Synthesis

Vicinal dibromides are versatile synthetic intermediates. While not typically active pharmaceutical ingredients (APIs) themselves, their ability to be transformed into other functional groups makes them valuable in the synthesis of complex molecules, including drug candidates.

-

Synthesis of Alkynes : One of the most common applications of vicinal dibromides is their use as precursors to alkynes via a double dehydrohalogenation reaction.[10][11] This two-step sequence—alkene bromination followed by elimination—provides a reliable method for converting a C=C double bond into a C≡C triple bond, a functional group present in many bioactive molecules.

-

Precursors to other Functional Groups : The carbon-bromine bonds can be substituted or eliminated to introduce a wide range of functionalities, enabling the construction of diverse molecular scaffolds for screening in drug discovery programs.

-

Scaffolding for Complex Molecules : The stereocontrolled introduction of two bromine atoms allows for the creation of specific stereoisomers, which is crucial in drug development where often only one enantiomer or diastereomer of a molecule possesses the desired therapeutic activity. The synthesis of complex, halogenated natural products and potential drug candidates often involves steps where vicinal dihalides are key intermediates.[12]

References

- 1. odinity.com [odinity.com]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 1,2-Dibromo-3-methylbutane in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1,2-Dibromo-3-methylbutane, a versatile building block in advanced organic synthesis. The protocols outlined below are based on established chemical principles and analogous reactions from the literature, offering a guide for its application in the synthesis of alkynes, heterocyclic compounds, and as an alkylating agent.

Synthesis of 3-Methyl-1-butyne via Double Dehydrobromination

This compound serves as an excellent precursor for the synthesis of the terminal alkyne, 3-methyl-1-butyne, through a double dehydrobromination reaction. This transformation is typically achieved using a strong, non-nucleophilic base to promote the E2 elimination of two equivalents of hydrogen bromide.

Data Presentation: Comparison of Bases for Dehydrobromination

The choice of base is critical in determining the efficiency of the dehydrobromination reaction. While specific yield data for this compound is not extensively reported, the following table provides a qualitative comparison of common bases used for similar vicinal dibromides.

| Base | Solvent | Temperature | Key Considerations |

| Sodium amide (NaNH₂) | Liquid Ammonia (B1221849) | -33 °C | Highly effective for terminal alkyne synthesis. The acidic alkyne proton is abstracted by the excess base, preventing further reactions. |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol or THF | Reflux | A strong, sterically hindered base that can also be effective. May require higher temperatures. |

| Potassium hydroxide (B78521) (KOH) | Ethanol (B145695) | Reflux | Less effective for the second elimination to form the alkyne and may lead to a mixture of products. |

Experimental Protocol: Synthesis of 3-Methyl-1-butyne

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Round-bottom flask, three-necked

-

Dry ice/acetone condenser

-

Stirring apparatus

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice/acetone condenser.

-

Under a stream of dry nitrogen, condense approximately 100 mL of liquid ammonia into the flask at -78 °C.

-

Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

-

Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 3 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add 50 mL of diethyl ether and 50 mL of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude 3-methyl-1-butyne. Further purification can be achieved by fractional distillation.

Logical Relationship: Dehydrobromination Pathway

Caption: Double dehydrobromination of this compound.

Synthesis of Substituted Quinoxalines

Vicinal dibromides can be utilized in the synthesis of heterocyclic compounds. One such application is the preparation of substituted quinoxalines through the condensation reaction with o-phenylenediamines. The reaction proceeds via a tandem nucleophilic substitution and cyclization-aromatization sequence.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxaline

Materials:

-

This compound

-

Ethanol

-

Sodium bicarbonate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add this compound (1 equivalent) to the solution.

-

Add sodium bicarbonate (2.2 equivalents) to the reaction mixture to act as a base.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted quinoxaline.

Experimental Workflow: Quinoxaline Synthesis

Caption: Workflow for the synthesis of substituted quinoxalines.

Application as an Alkylating Agent in Friedel-Crafts Reactions

This compound can potentially act as an alkylating agent in Friedel-Crafts reactions to introduce an alkyl substituent onto an aromatic ring. The reaction is catalyzed by a Lewis acid, which facilitates the formation of a carbocation electrophile. It is important to note that carbocation rearrangements are possible, which may lead to a mixture of products.

Experimental Protocol: Alkylation of Benzene (B151609)

Materials:

-

This compound

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Stirring apparatus

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous benzene and anhydrous aluminum chloride (1.1 equivalents).

-

Cool the mixture in an ice bath with stirring.

-

Add this compound (1 equivalent) dropwise from an addition funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure.

-

Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the alkylated products and any rearrangement products. Further purification can be performed by column chromatography.

Signaling Pathway: Friedel-Crafts Alkylation Mechanism

Caption: Mechanism of Friedel-Crafts alkylation with potential rearrangement.

Application Notes and Protocols: 1,2-Dibromo-3-methylbutane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-dibromo-3-methylbutane as a versatile alkylating agent in the synthesis of heterocyclic compounds of interest in pharmaceutical and medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of this reagent in a laboratory setting.

Synthesis of 2-Amino-4-isopropylthiazole via Hantzsch Thiazole (B1198619) Synthesis

A primary application of this compound is its indirect use in the synthesis of 2-amino-4-isopropylthiazole, a valuable scaffold in drug discovery. This is achieved through the conversion of this compound to the key intermediate, 1-bromo-3-methyl-2-butanone (B140032), which then undergoes a classic Hantzsch thiazole synthesis with thiourea (B124793).

Reaction Pathway

Caption: Synthesis of 2-Amino-4-isopropylthiazole.

Quantitative Data

| Reactant(s) | Product(s) | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Methyl-2-butanone (B44728), Bromine | 1-Bromo-3-methyl-2-butanone | Methanol | - | 0-5 | - | ~70-77 | [1] |

| 1-Bromo-3-methyl-2-butanone, Thiourea | 2-Amino-4-isopropylthiazole | Ethanol (B145695) | - | Reflux | 2 | High | [2] |

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-methyl-2-butanone [1]

Materials:

-

3-Methyl-2-butanone

-

Bromine

-

Anhydrous Methanol

-

Diethyl ether

-

10% aqueous Potassium Carbonate solution

-

Anhydrous Calcium Chloride

-

Round-bottom flask (2 L, four-necked)

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with calcium chloride drying tube

-

Pressure-equalizing dropping funnel (100 mL)

-

Ice-salt bath

-

Rotary evaporator

-

Vigreux column

Procedure:

-

In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, combine 86.0 g (1.00 mole) of 3-methyl-2-butanone and 600 mL of anhydrous methanol.

-

Cool the stirred solution to 0–5 °C using an ice-salt bath.

-

Rapidly add 160 g (1.00 mole) of bromine from the dropping funnel in a steady stream. Maintain the temperature between 0–5 °C during the addition.

-

After the addition is complete, continue stirring at 0–5 °C for 10 minutes.

-

Pour the reaction mixture into 2 L of a rapidly stirred mixture of 1 kg of crushed ice and 1 L of water.

-

Extract the aqueous mixture with three 300 mL portions of diethyl ether.

-

Combine the ether extracts and wash with 200 mL of 10% aqueous potassium carbonate, followed by two 200 mL portions of water.

-

Dry the ether solution over 200 g of anhydrous calcium chloride for 1 hour.

-

Remove the solvent using a rotary evaporator at room temperature.

-

Distill the crude product under reduced pressure through a Vigreux column to obtain 1-bromo-3-methyl-2-butanone as a fraction boiling at 83–86 °C (54 mm Hg). The yield is typically 115–128 g (70–77%).

Protocol 2: Hantzsch Synthesis of 2-Amino-4-isopropylthiazole (Adapted from a general procedure[2])

Materials:

-

1-Bromo-3-methyl-2-butanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (5%)

-